(3S,6E)-Nerolidol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

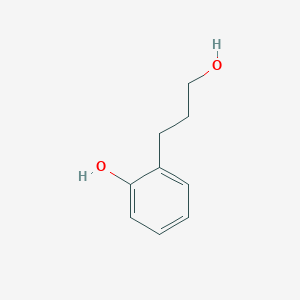

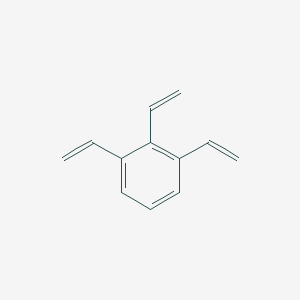

(3S,6E)-Nerolidol, also known as peruviol, is a natural sesquiterpene alcohol that is found in the essential oils of many plants, including neroli, ginger, jasmine, and lavender. It has a pleasant floral scent and is commonly used in perfumes, cosmetics, and aromatherapy products. In recent years, (3S,6E)-Nerolidol has gained attention for its potential therapeutic properties, particularly in the field of medicine.

Wissenschaftliche Forschungsanwendungen

Role in Insect Behavior : (3S,6E)-Nerolidol serves as an attractant and plays a pivotal role in the reproductive behavior of Cyclocephala paraguayensis beetles. It elicits aggregation, mating, and feeding behaviors in these beetles, indicating its significant ecological role (Favaris et al., 2020).

Pharmacological and Biological Activities : Nerolidol demonstrates a range of pharmacological and biological activities, making it a candidate for agricultural and medical applications. Its activities include anticholinesterasic, antioxidant, antinociceptive, anti-inflammatory, and anxiolytic properties. These findings suggest its potential in developing therapeutic drugs, especially for neurodegenerative diseases (Rusbene Bruno Fonseca de Carvalho et al., 2017).

Antileishmanial Activity : Nerolidol exhibits inhibitory effects against various Leishmania species. It disrupts isoprenoid biosynthesis in these parasites, indicating its potential as a natural alternative for treating leishmaniasis (Arruda et al., 2005).

Antibacterial Sensitization : Nerolidol can enhance the susceptibility of bacteria like Staphylococcus aureus and Escherichia coli to antibiotics. This sensitization effect is attributed to its ability to disrupt the cytoplasmic membrane, enhancing bacterial permeability (Brehm-Stecher & Johnson, 2003).

Potential in Cancer Therapy : Nerolidol shows promise in inhibiting the proliferation of leiomyoma cells, suggesting its potential therapeutic effect in treating uterine fibroids. Its mechanism involves ROS-induced DNA damage and G1 phase cell cycle arrest, mediated by the downregulation of the ATM/Akt pathway (Dong et al., 2021).

Antinociceptive and Anti-inflammatory Activity : Nerolidol exhibits antinociceptive and anti-inflammatory properties. Its mechanism involves the GABAergic system and suppression of proinflammatory cytokines like TNF-α and IL-1β (Fonsêca et al., 2016).

Fertility-Related Signaling in Termites : (3R,6E)-Nerolidol is a fertility-related volatile secreted by the queens of higher termites, playing a role in reproductive signaling. It is found on the queen's surface, in internal tissues, and in the haemolymph (Havlíčková et al., 2019).

Antischistosomal Activity : Nerolidol shows in vitro antiparasitic effects against Schistosoma mansoni, a causative agent of schistosomiasis. It causes death of the parasites and tegumental damage, suggesting its potential as an antischistosomal agent (Silva et al., 2014).

Eigenschaften

CAS-Nummer |

1119-38-6 |

|---|---|

Produktname |

(3S,6E)-Nerolidol |

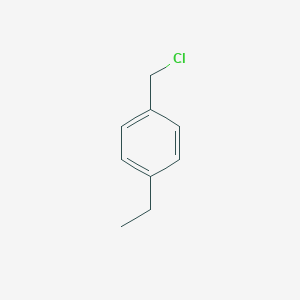

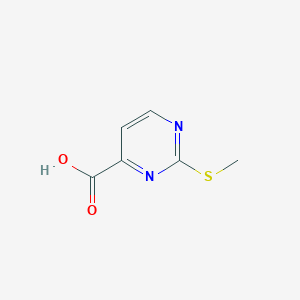

Molekularformel |

C15H26O |

Molekulargewicht |

222.37 g/mol |

IUPAC-Name |

(3S,6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/t15-/m1/s1 |

InChI-Schlüssel |

FQTLCLSUCSAZDY-ATGUSINASA-N |

Isomerische SMILES |

CC(=CCC/C(=C/CC[C@@](C)(C=C)O)/C)C |

SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C |

Dichte |

0.872-0.879 |

Andere CAS-Nummern |

1119-38-6 142-50-7 7212-44-4 |

Physikalische Beschreibung |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma |

Piktogramme |

Irritant; Environmental Hazard |

Löslichkeit |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol Soluble (in ethanol) |

Synonyme |

3,7,11-trimethyl-1,6,10-dodecatrien-3-ol nerolidol nerolidol, (E)-isomer nerolidol, (S-(E))-isomer nerolidol, (S-(Z))-isomer nerolidol, (Z)-isomer peruviol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.